molecular formula C18H26N2O2 B13926935 ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate CAS No. 885956-78-5

ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Cat. No.: B13926935
CAS No.: 885956-78-5
M. Wt: 302.4 g/mol
InChI Key: LRDMAULBYRDLTC-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS: 1823500-32-8) is a bicyclic heterocyclic compound with the molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.38 g/mol . The structure features a fused pyrrolidine-pyridine core (pyrrolo[3,4-c]pyridine), an ethyl ester group at the 7a position, a benzyl substituent at the 2-position, and a methyl group at the 5-position.

Properties

CAS No.

885956-78-5

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-3-22-17(21)18-9-10-19(2)12-16(18)13-20(14-18)11-15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3

InChI Key

LRDMAULBYRDLTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCN(CC1CN(C2)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the construction of the bicyclic pyrrolidine core via cyclization reactions, followed by functional group transformations to introduce the benzyl and methyl substituents and the ethyl carboxylate moiety. The process often requires catalysts such as Lewis acids and carefully controlled conditions to maximize yield and selectivity.

Detailed Preparation Methods

Multi-Step Organic Synthesis

  • The compound is synthesized through a sequence of reactions starting from suitable pyrrolidine or pyridine precursors.
  • Key steps include formation of the bicyclic pyrrolo[3,4-c]pyridine ring system by intramolecular cyclization.
  • Lewis acid catalysts are often employed to promote cyclization efficiency and control stereochemistry.
  • Introduction of the benzyl substituent is typically achieved via alkylation or reductive amination steps.
  • The ethyl ester group is introduced either by esterification of a carboxylic acid intermediate or by using ethyl ester-containing starting materials.

Cycloaddition Approaches

  • Azomethine ylide [3+2] cycloaddition is a prominent method for constructing fused pyrrolidine rings.
  • Generation of azomethine ylide intermediates from amino acid derivatives or imines under mild conditions allows for cycloaddition with alkenes or alkynes to form the bicyclic core.
  • Catalytic conditions can vary: trifluoroacetic acid (TFA) catalysis at room temperature or lithium fluoride (LiF) catalysis under heating in acetonitrile have been reported as effective protocols.
  • This method provides good diastereoselectivity and allows for the introduction of substituents at specific positions on the ring system.

Representative Synthetic Route Example

Step Reaction Type Conditions/Notes Yield/Outcome
1 Formation of azomethine ylide From N-protected amino acid derivatives, under TFA or LiF catalysis Efficient generation of reactive intermediate
2 [3+2] Cycloaddition Reaction with appropriate dipolarophile (alkene/alkyne) in acetonitrile or other solvent Formation of bicyclic pyrrolidine core with high diastereoselectivity
3 Benzyl group introduction Alkylation or reductive amination using benzyl halides or benzyl-containing reagents Selective substitution at C-2 position
4 Esterification Introduction of ethyl carboxylate via esterification or use of ethyl ester-containing building blocks Formation of ethyl 7a-carboxylate moiety
5 Purification and characterization Chromatographic techniques (flash chromatography), NMR, MS, and HPLC for purity and structure confirmation Pure compound for further use

Analytical Characterization

  • The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic purity assessments.
  • Stereochemical configuration is confirmed by NMR coupling constants and NOE experiments.
  • High-performance liquid chromatography (HPLC) ensures purity and batch consistency.

Notes on Reaction Optimization and Challenges

  • Controlling stereochemistry during cyclization is critical; use of specific catalysts and temperature control is necessary.
  • Multi-step synthesis requires efficient purification at each stage to avoid carryover of impurities.
  • The benzylation step must be carefully controlled to avoid over-alkylation or side reactions.
  • Use of protecting groups for amine functionalities may be required to improve selectivity.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Advantages Challenges
Azomethine ylide cycloaddition N-protected amino acid derivatives, TFA or LiF catalyst Room temp or heating in acetonitrile High diastereoselectivity, versatile Requires careful control of reaction conditions
Lewis acid catalyzed cyclization Lewis acids (e.g., BF3·OEt2) Controlled temperature Enhances cyclization efficiency Sensitive to moisture and impurities
Suzuki coupling (for aryl substitution) Pd catalyst, phenylboronic acid, base 80 °C to reflux, dioxane/water Efficient arylation Requires halogenated intermediates
Esterification Ethanol, acid catalyst or ethyl ester precursors Mild heating Direct introduction of ester group Possible side reactions with other nucleophiles

Chemical Reactions Analysis

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Structural Analogs in Pyrrolopyridine Derivatives

(a) Diethyl 5-Methyl-8H-Imidazo[1,5-a]Pyrrolo[3,4-c]Pyridine-1,7-Dicarboxylate (2c)
  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Key Features :
    • Contains an imidazo[1,5-a] ring fused to pyrrolo[3,4-c]pyridine.
    • Two ethyl ester groups at positions 1 and 5.
    • Methyl substituent at the 5-position.
  • Synthesis: Synthesized from 2-methyl-5-nitropyridine and ethyl isocyanoacetate using DBU as a base.
  • Yield : 9% (low yield due to competing side reactions). Electron-withdrawing groups (e.g., nitro) improve cyclization efficiency .
(b) Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate Derivatives (9a–9c)
  • Example : Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c)
    • Molecular Formula : C₁₁H₁₂N₂O₃
    • Key Features :
  • Pyrrolo[2,3-c]pyridine core (positional isomer of the target compound).
  • Ethyl ester at position 2 and methoxy substituent at position 3.
    • Synthesis : Hydrogenation of nitro precursors over Pd/C catalyst.
    • Yield : 85% (high yield due to optimized catalytic conditions) .
(c) rac-Methyl (3aR,7aR)-5-Methyl-Octahydro-1H-Pyrrolo[3,4-c]Pyridine-7a-Carboxylate
  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Key Features :
    • Methyl ester instead of ethyl ester.
    • Stereospecific (3aR,7aR) configuration.
    • Lacks benzyl substituent.
  • Relevance : Highlights the impact of ester group size (methyl vs. ethyl) and stereochemistry on physicochemical properties .

Comparative Data Table

Compound Name Molecular Formula Substituents Yield (%) Synthesis Method Reference
Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate C₁₇H₂₄N₂O₂ Benzyl (C₆H₅CH₂), Methyl (CH₃), Ethyl ester N/A Not specified in evidence
Diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2c) C₁₈H₁₈N₄O₄ Methyl (CH₃), Two ethyl esters 9 DBU-mediated cyclization
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) C₁₁H₁₂N₂O₃ Methoxy (OCH₃), Ethyl ester 85 Catalytic hydrogenation (Pd/C)
rac-Methyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate C₁₀H₁₈N₂O₂ Methyl ester, Methyl (CH₃) N/A Not specified

Key Findings from Comparative Analysis

Structural Flexibility and Yield :

  • The target compound’s benzyl group may hinder synthesis efficiency compared to simpler analogs like 9c , which achieves 85% yield due to streamlined hydrogenation .
  • Low yield (9%) for 2c underscores challenges in forming fused imidazo-pyrrolopyridine systems .

Ester Group Impact :

  • Methyl esters (e.g., rac-methyl analog) likely exhibit lower solubility in polar solvents compared to ethyl esters, influencing pharmacokinetic properties .

Stereochemical Considerations :

  • The stereospecific rac-methyl analog demonstrates the importance of configuration in biological activity, though data for the target compound remain unavailable .

Biological Activity

Ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate, a compound with the molecular formula C18H26N2O2, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight302.41 g/mol
IUPAC NameEthyl (3aR,7aR)-2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
CAS Number1823500-32-8
Synonyms5-methyl-2-(phenylmethyl)-1,3,3a,4,6,7-hexahydropyrrolo[4,3-c]pyridine-7a-carboxylic acid ethyl ester

Antimicrobial Activity

Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures demonstrate good activity against various bacterial strains through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays have demonstrated that related compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The DPPH radical scavenging assay is commonly used to quantify these effects .

Anticancer Potential

Recent studies have focused on the anticancer potential of pyrrolidine derivatives. For example, a series of compounds structurally similar to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 and HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Medicinal Chemistry Research highlighted the antimicrobial activity of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the structure significantly enhanced antibacterial potency .
  • Antioxidant Activity : A comparative analysis revealed that compounds with similar structures displayed superior antioxidant activity as evidenced by their performance in DPPH assays. This suggests potential therapeutic applications in oxidative stress-related diseases .
  • Anticancer Efficacy : In a recent investigation into the anticancer properties of pyrrolidine derivatives, it was found that specific modifications could enhance cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values significantly lower than established chemotherapeutics .

Q & A

Q. What are the key considerations in designing a synthetic route for ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate to maximize yield and purity?

Answer: A multi-step synthetic approach is typically required, involving:

  • Intermediate Preparation : Use of ethyl cyanoacetate derivatives for constructing the pyrrolidine core, similar to methods in pyrrolo-pyrimidine synthesis (e.g., coupling with dimethoxyethane to form intermediates) .
  • Cyclization : Acid- or base-catalyzed cyclization under controlled temperatures (e.g., 25–80°C) to form the fused bicyclic structure .
  • Protection/Deprotection : Boc (tert-butoxycarbonyl) or benzyl groups may be employed to stabilize reactive sites during synthesis .
  • Purification : Recrystallization (e.g., EtOAc/hexane) or column chromatography to isolate high-purity products .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Answer:

  • Spectroscopic Analysis :
    • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry .
    • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 454 for related pyrrolo-pyridine derivatives) .
  • Chromatography : HPLC with UV detection to assess purity (>95%) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., C 68.71%, H 4.88% for analogous structures) .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical complexities during the synthesis of this compound?

Answer:

  • X-ray Crystallography : Single-crystal analysis to determine absolute configuration, as demonstrated for structurally related ethyl pyrazolo-pyridine carboxylates (R-factor: 0.054) .
  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Computational Modeling : Density Functional Theory (DFT) to predict energetically favorable stereoisomers .

Q. How should discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound be addressed in cross-study comparisons?

Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent polarity, temperature gradients) that influence crystallization and melting behavior .
  • Purity Assessment : Re-analyze samples using standardized methods (e.g., DSC for melting points, Karl Fischer titration for moisture content) .
  • Environmental Controls : Document storage conditions (e.g., humidity, light exposure) that may degrade the compound .

Q. What methodologies are recommended for studying the compound's stability under various storage conditions?

Answer:

  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC .
  • Light Sensitivity Tests : UV/Vis spectroscopy to detect photolytic byproducts .
  • Salt Formation : Evaluate dihydrochloride salts (e.g., CAS 1369144-28-4) for improved shelf-life, as seen in related pyrrolidine derivatives .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Conflicting data (e.g., melting points) should be resolved through replication and environmental controls .
  • Methodological rigor is critical for stereochemical and stability studies .

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